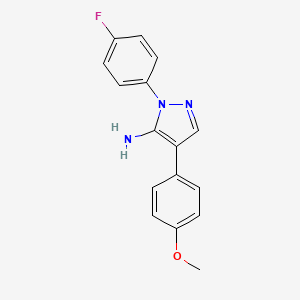
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The first step involves the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization using hydrazine hydrate to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine or methoxy groups can be replaced by other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific biological pathways.
Biological Studies: It has been used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound has been utilized in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-1H-pyrazol-5-amine: This compound has a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H14FN3O |
|---|---|
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14FN3O/c1-21-14-8-2-11(3-9-14)15-10-19-20(16(15)18)13-6-4-12(17)5-7-13/h2-10H,18H2,1H3 |
Clave InChI |
FGPULFZJPVAQAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)


![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)

![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)


![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)



![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)

